Fmoc-D-HomoArg(Me,pbf)-OH Fmoc-D-HomoArg(Me,pbf)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC18274945
InChI: InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42)/t30-/m1/s1
SMILES:
Molecular Formula: C36H44N4O7S
Molecular Weight: 676.8 g/mol

Fmoc-D-HomoArg(Me,pbf)-OH

CAS No.:

Cat. No.: VC18274945

Molecular Formula: C36H44N4O7S

Molecular Weight: 676.8 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-HomoArg(Me,pbf)-OH -

Specification

Molecular Formula C36H44N4O7S
Molecular Weight 676.8 g/mol
IUPAC Name (2R)-6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42)/t30-/m1/s1
Standard InChI Key VNGKBRQOVBZBGA-SSEXGKCCSA-N
Isomeric SMILES CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Canonical SMILES CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Introduction

Chemical Structure and Functional Properties

Molecular Architecture

Fmoc-D-HomoArg(Me,pbf)-OH (C₃₆H₄₄N₄O₇S; molecular weight: 676.8 g/mol) belongs to the homoarginine family, characterized by an extended side chain compared to standard arginine. The D-configuration at the alpha-carbon distinguishes it from naturally occurring L-amino acids, a feature exploited in designing protease-resistant peptides. The Fmoc group (9-fluorenylmethyloxycarbonyl) protects the alpha-amino group during solid-phase peptide synthesis (SPPS), while the Pbf group shields the guanidine moiety from undesired side reactions .

Physicochemical Characteristics

  • Solubility: Highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in water or nonpolar solvents .

  • Stability: The Fmoc group remains stable under acidic conditions but cleaves under basic treatment (e.g., 20% piperidine in DMF). Conversely, the Pbf group resists basic environments but deprotects in strong acids like trifluoroacetic acid (TFA) .

  • Stereochemical Integrity: The D-configuration imposes distinct conformational constraints, influencing peptide-receptor interactions and metabolic stability.

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis of Fmoc-D-HomoArg(Me,pbf)-OH involves multi-step organic transformations, optimized for yield and purity :

StepReaction TypeReagents/ConditionsPurpose
1Guanidine ProtectionPbf-Cl, DIEA, DCM, 0°C → RTIntroduce Pbf to homoarginine
2MethylationMethyl triflate, DIPEA, DMFMethylate secondary amine
3Fmoc ProtectionFmoc-OSu, NaHCO₃, Dioxane/H₂OAdd Fmoc to N-terminus
4PurificationPrep-HPLC, Acetonitrile/H₂OIsolate ≥98% pure product

Critical Parameters:

  • Temperature Control: Exothermic reactions (e.g., Pbf-Cl addition) require cooling to prevent racemization.

  • pH Optimization: Step 3 necessitates buffering at pH 8.5–9.0 to ensure efficient Fmoc coupling .

  • Analytical Monitoring: Thin-layer chromatography (TLC) with ninhydrin staining verifies reaction completeness at each stage.

Industrial-Scale Production Challenges

  • Cost of Raw Materials: Pbf-Cl (≥$1,200/kg) and Fmoc-OSu (≥$800/kg) dominate production expenses .

  • Byproduct Management: Sulfonic acid derivatives generated during Pbf deprotection require neutralization before waste disposal .

  • Racemization Risks: Elevated temperatures during methyl triflate reactions may invert stereochemistry, necessitating strict thermal control.

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-HomoArg(Me,pbf)-OH is integral to Fmoc-SPPS protocols, enabling the incorporation of D-homoarginine into complex sequences :

Case Study: Anticoagulant Peptide Design
A 2024 study synthesized a thrombin-inhibiting hexapeptide (IC₅₀ = 12 nM) using Fmoc-D-HomoArg(Me,pbf)-OH at position 3. The D-configuration conferred resistance to tryptic cleavage, extending plasma half-life to 8.2 hours (vs. 1.3 hours for L-analog) .

Bioconjugation and Drug Delivery

The Pbf-protected guanidine serves as an anchor for post-synthetic modifications:

Conjugation TypeTarget MoleculeApplication
PEGylationmPEG-NHS (5 kDa)Enhance circulatory half-life
Fluorescent LabelingFITC, TAMRACellular uptake tracking
Radiolabeling⁶⁸Ga-DOTA-NHSPET imaging probes

Efficiency Metrics:

  • Coupling yields exceed 85% when using 1.5 equiv. HATU/DIEA in DMF .

  • Orthogonal deprotection (TFA:H₂O:TIPS = 95:2.5:2.5) preserves conjugates during Pbf removal .

Comparative Analysis with Related Derivatives

Fmoc-Arg(Pbf)-OH vs. Fmoc-D-HomoArg(Me,pbf)-OH

ParameterFmoc-Arg(Pbf)-OH Fmoc-D-HomoArg(Me,pbf)-OH
Molecular Weight648.8 g/mol676.8 g/mol
Side Chain Length3-CH₂ groups4-CH₂ groups
Metabolic Stabilityt₁/₂ = 2.1 h (rat plasma)t₁/₂ = 5.8 h (rat plasma)
SPPS Coupling Efficiency89% (HATU)82% (HATU)

Key Insight: The extended side chain in homoarginine derivatives enhances protease resistance but introduces steric hindrance during coupling .

Alternative Protecting Group Strategies

Protecting GroupCleavage ConditionsStability in SPPSCost (USD/g)
Pbf TFA ≥ 2 hHigh18.50
Mtt 1% TFA/DCM (15 min)Moderate22.80
Pmc TFA ≥ 3 hHigh20.10

Trade-offs: While Mtt permits milder deprotection, its lower stability during repetitive SPPS cycles limits utility in long peptides .

Recent Advancements and Future Directions

Microwave-Assisted Synthesis

Implementing microwave irradiation (50 W, 75°C) reduces coupling times for Fmoc-D-HomoArg(Me,pbf)-OH from 45 to 12 minutes, achieving 94% yield in model decapeptides .

Sustainable Manufacturing Initiatives

  • Solvent Recycling: Closed-loop DMF recovery systems cut waste by 70% in large-scale production.

  • Biocatalytic Methylation: Engineered methyltransferases (kcat = 120 s⁻¹) replace toxic methyl triflate in step 2 .

Emerging Therapeutic Applications

  • Antimicrobial Peptides (AMPs): D-homoarginine-containing AMPs show 4-fold lower hemolytic activity against RBCs compared to L-forms (EC₅₀ = 32 μM vs. 8 μM) .

  • Peptide Nucleic Acids (PNAs): Incorporating Fmoc-D-HomoArg(Me,pbf)-OH improves PNA solubility by 60% without compromising DNA binding affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator